7-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
7-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-3-5-15(6-4-14)16-11-18-17(19(25)12-16)13-21-20(22-18)24-9-7-23(2)8-10-24/h3-6,13,16H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDUNAZGXCDEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.
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Introduction of the 4-Methylphenyl Group: : The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the quinazolinone intermediate with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Attachment of the 4-Methylpiperazin-1-yl Group: : The final step involves the nucleophilic substitution of the quinazolinone intermediate with 4-methylpiperazine. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
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Reduction: : Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 7
7-(2,4-Dimethoxyphenyl) analog ():
- Molecular formula : C23H27N3O3
- Molecular weight : 393.48 g/mol
- The electron-donating methoxy groups increase polarity compared to the methyl group in the target compound. This may reduce lipophilicity but enhance solubility in aqueous media.
7-(4-Methoxyphenyl) analog ():
- Molecular formula : C26H28N4O2
- Molecular weight : 428.53 g/mol
- The methoxy group introduces stronger hydrogen-bond acceptor capacity compared to methyl, which could alter binding kinetics.
Substituent Variations at Position 2
- 2-(3,5-Dimethylpiperidinyl) analog (): Molecular formula: C22H27N3O Molecular weight: 349.47 g/mol The dimethylpiperidinyl group replaces the methylpiperazinyl moiety, eliminating the basic nitrogen.
2-[4-(3-Methoxyphenyl)piperazinyl] analog ():
- Molecular formula : C27H29N4O2
- Molecular weight : 453.55 g/mol
- The 3-methoxyphenyl group introduces additional hydrogen-bonding sites, which could improve affinity for serotonin or dopamine receptors.
Physicochemical and Structural Implications
Key Observations :
Lipophilicity : Methyl groups (target compound) enhance lipophilicity compared to methoxy or hydroxy substituents ().
Hydrogen Bonding : Piperazinyl groups with aromatic substituents (e.g., 4-phenylpiperazinyl) offer additional H-bonding sites, critical for target engagement ().
Steric Effects : Bulky substituents at position 2 (e.g., benzyl or substituted phenyl) may limit binding to shallow receptor pockets ().
Biological Activity
The compound 7-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a quinazoline core substituted with a 4-methylphenyl group and a 4-methylpiperazine moiety. This structural configuration is significant for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that quinazoline derivatives can selectively inhibit Src family kinases (SFKs), which are implicated in various cancers. The compound AZD0530, a related quinazoline derivative, has demonstrated significant antitumor effects in preclinical models by targeting c-Src and Abl kinases .
Neuroprotective Effects
The neuroprotective properties of similar quinazoline compounds have been investigated in the context of neurodegenerative diseases. For example, 7,8-Dihydroxyflavone (a related compound) has been shown to activate TrkB receptors, mimicking the effects of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function . This suggests that this compound may also possess neuroprotective capabilities through similar mechanisms.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against cancer cell lines. These studies typically measure cell viability using MTT assays or similar methodologies. Results indicate that this compound can significantly reduce cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of quinazoline derivatives. For instance, compounds exhibiting high selectivity for SFKs have shown promising results in reducing tumor size and improving survival rates in xenograft models . Such findings support the hypothesis that this compound may offer similar benefits.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives, followed by introduction of the 4-methylpiperazine moiety. Key steps include:
- Step 1 : Condensation of 4-methylphenyl-substituted precursors under reflux with catalysts like acetic acid or p-toluenesulfonic acid.
- Step 2 : Nucleophilic substitution or coupling reactions to attach the 4-methylpiperazine group, often using polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C) .
- Purity Optimization : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95% by HPLC) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural confirmation:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm; piperazine N-methyl at δ 2.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 365.21) .
- HPLC-PDA : Monitors purity and detects impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water mobile phases .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer : Initial screening should focus on target-specific assays:
- Kinase Inhibition : Use ATP-binding assays (e.g., radiometric or fluorescence-based) for kinases like PI3K or EGFR, given structural similarities to quinazoline-based kinase inhibitors .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to the 4-methylpiperazine moiety’s affinity for CNS targets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to establish IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : SAR optimization involves systematic modifications:
- Region 1 (Quinazolinone Core) : Introduce electron-withdrawing groups (e.g., Cl, F) at position 7 to enhance metabolic stability .
- Region 2 (Piperazine Substituent) : Replace 4-methyl with bulkier groups (e.g., cyclopropyl) to improve receptor selectivity .
- Assay Design : Parallel synthesis of analogs followed by high-throughput screening (HTS) against a panel of 50+ targets to identify off-target effects .
Q. What experimental models are suitable for evaluating in vivo efficacy and pharmacokinetics?
- Methodological Answer : Prioritize models aligned with hypothesized mechanisms:
- Pharmacokinetics : Rodent studies with IV/PO administration to measure bioavailability, half-life, and tissue distribution (LC-MS/MS quantification) .
- Disease Models :
- Cancer : Xenograft models (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg) over 21 days .
- CNS Disorders : Behavioral assays (e.g., forced swim test for depression) in transgenic mice .
Q. How can contradictory data in biological activity be resolved (e.g., varying IC across studies)?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) and control for variables like serum concentration .
- Impurity Analysis : Quantify synthetic byproducts (e.g., via LC-MS) that may interfere with activity .
- Computational Validation : Molecular docking to confirm binding modes against crystal structures of targets (e.g., PDB 9A6 for quinazoline-protein interactions) .
Methodological Challenges & Solutions
Q. What strategies mitigate instability of this compound under physiological conditions?
- Answer : Stability studies in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) identify degradation pathways. Solutions include:
- Formulation : Encapsulation in PEGylated liposomes to enhance plasma stability .
- Prodrug Design : Introduce ester groups at the quinazolinone carbonyl to reduce hydrolysis .
Q. How can computational tools predict off-target interactions and toxicity?
- Answer : Use QSAR models and molecular dynamics simulations:
- QSAR : Train models on datasets like ChEMBL to predict CYP450 inhibition or hERG channel binding .
- Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
